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A Comparative Structural Analysis of Barium,
Strontium, and Calcium Salicylates
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and physicochemical properties

of barium disalicylate with its strontium and calcium analogues. The data presented is derived

from the comprehensive study by Ghosh et al. (2003), which details the synthesis,

crystallographic analysis, and thermal behavior of these compounds complexed with 1,10-

phenanthroline (phen) or 4,4'-bipyridine (4bpy). This allows for a consistent and direct

comparison of their coordination environments and structural motifs.

Structural and Crystallographic Comparison
The crystal structures of barium, strontium, and calcium salicylates, when co-crystallized with

nitrogen-containing heterocyclic ligands like 1,10-phenanthroline or 4,4'-bipyridine, reveal

significant variations in their coordination geometries and molecular structures. A summary of

the key crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for Barium, Strontium, and Calcium Salicylate Complexes
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Parameter
Barium Complex
([Ba(SA)₂(phen)₂]n)

Strontium Complex
([Sr₂(SA)₄(phen)₄])

Calcium Complex
([Ca(SA)₂(phen)]n)

Formula C₃₈H₂₆BaN₄O₆ C₇₆H₅₂N₈O₁₂Sr₂ C₂₆H₁₈CaN₂O₆

Crystal System Monoclinic Monoclinic Monoclinic

Space Group P2₁/n P2₁/c P2₁/c

a (Å) 11.235(2) 17.156(3) 12.008(2)

b (Å) 16.034(3) 17.513(4) 8.012(2)

c (Å) 19.335(4) 22.583(5) 23.111(5)

β (deg) 105.98(3) 108.69(3) 101.98(3)

Volume (Å³) 3348.1(12) 6432(2) 2170.0(8)

Coordination No. 8 9 6

Ba-O (Å) 2.735(4) - 2.888(4) - -

Ba-N (Å) 2.915(5) - 2.951(5) - -

Sr-O (Å) - 2.535(4) - 2.833(4) -

Sr-N (Å) - 2.721(5) - 2.784(5) -

Ca-O (Å) - - 2.291(3) - 2.381(3)

Ca-N (Å) - - 2.493(4) - 2.508(4)

Data sourced from Ghosh et al., Inorganic Chemistry, 2003.

The barium ion in its phenanthroline complex is eight-coordinated, forming a one-dimensional

polymeric structure.[1] In contrast, the strontium complex exists as a discrete dimer where each

strontium ion is nine-coordinated.[1] The calcium analogue also forms a one-dimensional

polymer, but the calcium ion is hexacoordinated.[1] This variation in coordination number and

structure highlights the influence of the ionic radius of the alkaline earth metal on the resulting

crystal packing and molecular architecture.
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In the 4,4'-bipyridine complexes, both hexa- and heptacoordinated calcium ions are observed,

while strontium is eight-coordinated and barium is seven-coordinated.[1] A notable difference is

that the hydroxyl group of the salicylate ligand coordinates to the metal ions in the bipyridine

complexes, whereas it does not directly bind to the metal in the phenanthroline complexes.[1]

Physicochemical Properties
Thermal Analysis:

Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) provide insights into

the thermal stability of these salicylate complexes. The phenanthroline complexes of barium,

strontium, and calcium show no loss of coordinated or uncoordinated water molecules below

200 °C, indicating their anhydrous nature.[1] In contrast, the bipyridine complexes of all three

metals exhibit loss of coordinated and/or lattice water molecules below this temperature.[1]

Infrared Spectroscopy:

Infrared (IR) spectroscopy is a valuable tool for understanding the coordination modes of the

salicylate ligand. The positions of the carboxylate stretching frequencies can indicate whether

the carboxylate group is free, or coordinated to the metal ion in a monodentate, bidentate, or

bridging fashion. The IR spectra of these complexes confirm the coordination of the salicylate

and the respective nitrogen-containing ligands to the metal centers.

Experimental Protocols
Synthesis of Metal Salicylate Complexes:

A general synthetic procedure for the phenanthroline complexes involves the addition of 1,10-

phenanthroline to the corresponding metal salicylate.[1] The bipyridine derivatives are

synthesized from the reaction of the respective metal carbonates with salicylic acid and 4,4'-

bipyridine.[1]

Single-Crystal X-ray Diffraction:

The determination of the crystal structures was carried out using single-crystal X-ray diffraction.

A suitable single crystal of each complex was mounted on a goniometer head. X-ray intensity

data were collected at room temperature using a diffractometer with graphite-monochromated
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Mo Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by

full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically, and

hydrogen atoms were placed in calculated positions.

Thermal Analysis:

Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) were performed on

the complexes. The experiments were typically conducted by heating the sample in a platinum

crucible from room temperature to a higher temperature (e.g., 800 °C) at a constant heating

rate (e.g., 10 °C/min) under a nitrogen atmosphere.

Infrared Spectroscopy:

FTIR spectra of the compounds were recorded on a spectrophotometer in the 4000-400 cm⁻¹

range using KBr pellets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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